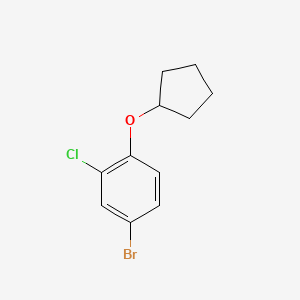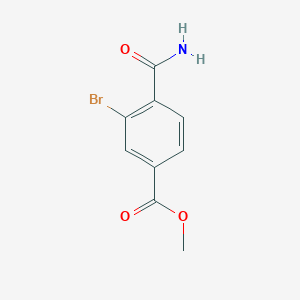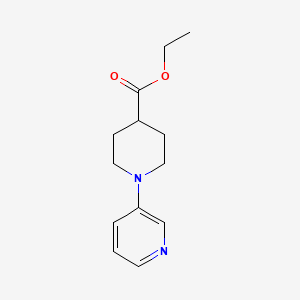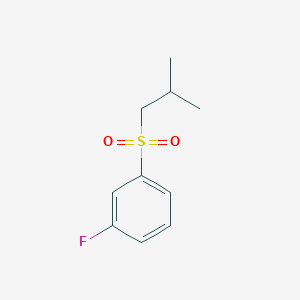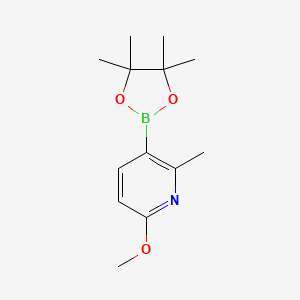
6-メトキシ-2-メチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン
説明
科学的研究の応用
有機合成
この化合物は、特に鈴木・宮浦クロスカップリング反応における有機合成において一般的に使用されます 。化合物のボロネート基は、炭素-炭素結合の形成を促進し、これは複雑な有機分子の構築における基本的なステップです。
材料科学
この化合物は、材料科学において有機電子材料の開発に使用されています 。電子を供与する能力は、望ましい光学および電気化学的特性を示すコポリマーの合成における貴重な成分となっています。
触媒
これは、特に遷移金属触媒プロセスにおける触媒において役割を果たします 。この化合物は、リガンドとして作用し、触媒の反応性と選択性を改変することができ、これはさまざまな触媒変換において有益です。
結晶学
結晶学では、この化合物の誘導体を使用して、分子の構造と相互作用を研究します 。結晶構造解析は、原子の配置に関する洞察を提供し、材料の物理的特性の理解に役立ちます。
作用機序
Target of Action
Compounds with similar structures are often used in the synthesis of novel copolymers , suggesting that the compound may interact with specific molecular structures in these polymers.
Mode of Action
Compounds with similar structures, such as 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be involved in the borylation of arenes . This suggests that 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may also interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role in the borylation of arenes , it may be involved in the modification of biochemical pathways related to these structures.
Result of Action
Given its potential role in the borylation of arenes , it may contribute to the formation of novel structures in polymers .
生化学分析
Biochemical Properties
6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound acts as a boronic acid derivative, which can form stable complexes with enzymes and proteins, enhancing the efficiency of biochemical reactions .
Cellular Effects
The effects of 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vary with different dosages in animal models. At low doses, this compound can enhance biochemical reactions and cellular functions without causing significant adverse effects. At high doses, it may exhibit toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases .
Metabolic Pathways
6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key enzymes involved in energy production and biosynthesis, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enhancing its biochemical activity . The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
6-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-10(7-8-11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJKZNNXSPVPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737372 | |
| Record name | 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080028-73-4 | |
| Record name | 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)
![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)
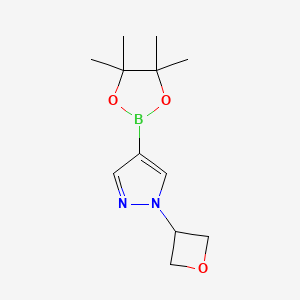

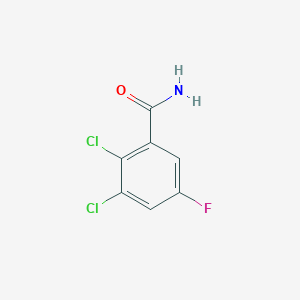
![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)
![1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride](/img/structure/B1403174.png)
